Methyltris(N,N-diethylaminoxy)silane can be synthesized from various silane precursors through specific chemical reactions. It is classified under organosilanes, which are pivotal in organic synthesis due to their ability to participate in cross-coupling reactions and form various silicon-containing materials.
The synthesis of methyltris(N,N-diethylaminoxy)silane typically involves the following steps:
For example, a general procedure might involve mixing the silane precursor with N,N-diethylhydroxylamine in a solvent like toluene under reflux conditions for several hours, followed by purification steps to achieve high yields of the target compound.
Methyltris(N,N-diethylaminoxy)silane has a molecular formula that can be represented as C_8H_{19N_3O_3Si. The structure features:
The molecular geometry around the silicon atom is tetrahedral due to the presence of four substituents (one methyl and three aminoxy groups), leading to distinct steric and electronic properties that influence its reactivity.
Methyltris(N,N-diethylaminoxy)silane can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and presence of catalysts to optimize yield and selectivity.
The mechanism of action for methyltris(N,N-diethylaminoxy)silane primarily revolves around its ability to act as a nucleophile or electrophile in various reactions:
This dual functionality enhances its utility in synthetic organic chemistry, particularly in forming complex molecular architectures.
Methyltris(N,N-diethylaminoxy)silane exhibits several notable physical and chemical properties:
These properties are critical for determining its handling protocols and potential applications.
Methyltris(N,N-diethylaminoxy)silane finds applications across various scientific fields:
Methyltris(N,N-diethylaminoxy)silane (CAS 18418-55-8) has the molecular formula C₁₃H₃₃N₃O₃Si and a molecular weight of 307.505 g/mol [4]. Its structure features a central silicon atom tetrahedrally coordinated to one methyl group and three diethylaminoxy groups (–ON(CH₂CH₃)₂). Each diethylaminoxy ligand contains nitrogen-bonded ethyl substituents, creating a sterically hindered environment around silicon.
Table 1: Atomic Coordination in Methyltris(N,N-diethylaminoxy)silane
Central Atom | Bonded Groups | Coordination Geometry |
---|---|---|
Silicon | Methyl (CH₃–) | Tetrahedral |
Silicon | Diethylaminoxy [–ON(CH₂CH₃)₂] ×3 |
The systematic IUPAC name is N-[bis(diethylaminooxy)-methylsilyl]oxy-N-ethylethanamine [4]. Key synonyms include:
The canonical SMILES representation is CCOSi(ON(CC)CC)ON(CC)CC, encoding the connectivity between silicon, oxygen, nitrogen, and carbon atoms [4].
The synthesis of aminoxysilanes emerged from mid-20th-century innovations in silicon chemistry. Although direct historical records of Methyltris(N,N-diethylaminoxy)silane are limited in the provided sources, its development parallels breakthroughs in silicon-nitrogen compound chemistry. Eugene Rochow’s 1940s "Direct Process" for synthesizing chlorosilanes from silicon and methyl chloride enabled large-scale production of organosilicon precursors [6]. This foundational technology likely facilitated later exploration of aminosilanes and aminoxysilanes.
Key advancements include:
Methyltris(N,N-diethylaminoxy)silane occupies a critical niche due to its dual functionality: the silicon center acts as an electrophile, while the aminoxy groups serve as leaving groups. This reactivity profile enables two primary applications:
Controlled Hydrolysis and Crosslinking:The compound undergoes stepwise hydrolysis where atmospheric moisture cleaves Si–ON bonds, generating silanols (Si–OH) that condense into siloxane (Si–O–Si) networks. Unlike chlorosilanes, aminoxysilanes release relatively non-corrosive diethylhydroxylamine as a byproduct, making them suitable for moisture-curable sealants where metal corrosion is a concern [8].
Vapor-Phase Deposition Precursors:Analogous to tris(dimethylamino)silane (used in silicon nitride atomic layer deposition), methyltris(N,N-diethylaminoxy)silane’s volatility and self-limiting surface reactions make it a candidate for thin-film fabrication [3]. The diethylaminoxy ligands may offer improved thermal decomposition profiles compared to aminosilanes, potentially reducing carbon contamination in films.
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